molecular formula C14H17ClN2O5 B14806371 Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Cat. No.: B14806371
M. Wt: 328.75 g/mol
InChI Key: VUWGGKFRLFILQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoate is a hydrazide derivative synthesized through a multi-step process. The compound is prepared by reacting ethyl 2-(4-chlorophenoxy)acetate with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide, which is subsequently cyclized under alkaline conditions to yield triazole-thiol intermediates . Microwave-assisted synthesis (90°C, 15 minutes, NaOH/DMF/H₂O) has been shown to enhance reaction efficiency, providing higher yields and shorter reaction times compared to conventional methods .

Properties

Molecular Formula

C14H17ClN2O5

Molecular Weight

328.75 g/mol

IUPAC Name

ethyl 4-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C14H17ClN2O5/c1-2-21-14(20)8-7-12(18)16-17-13(19)9-22-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,18)(H,17,19)

InChI Key

VUWGGKFRLFILQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate typically involves a multi-step process:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-chlorophenoxyacetyl chloride.

    Hydrazine Reaction: The 4-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-chlorophenoxyacetyl hydrazine.

    Esterification: Finally, the 4-chlorophenoxyacetyl hydrazine is reacted with ethyl 4-oxobutanoate in the presence of a catalyst such as sulfuric acid to yield ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The acetylhydrazino moiety can form hydrogen bonds with biological molecules, influencing their function. The oxobutanoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous 4-Oxobutanoate Esters with Substituted Aryl Groups
Compound Name Structural Differences Key Properties/Applications References
Ethyl 4-[2-(4-methoxyphenyl)acetohydrazido]-4-oxobutanoate 4-Methoxyphenyl (electron-donating) instead of 4-chlorophenoxy Increased electron density may enhance nucleophilicity; methoxy groups often improve metabolic stability. No direct bioactivity reported.
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid 2,4-Dichlorophenoxy group and carboxylic acid (vs. ethyl ester) Higher lipophilicity due to di-chloro substitution; carboxylic acid may reduce cell permeability.
Ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)-hydrazinyl]-4-oxobutanoate HBr salt Pyridinyl substituent (N-heteroaromatic) Used as a pesticide intermediate; nitrogen atoms may facilitate hydrogen bonding in biological targets.

Key Insights :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilicity, favoring reactions with nucleophiles, while electron-donating groups (e.g., 4-OCH₃) may stabilize intermediates .
  • Bioactivity Trends : Chlorinated aryl derivatives (e.g., 4-Cl, 2,4-Cl₂) are common in antimicrobial agents, whereas pyridinyl analogs are leveraged in agrochemicals .
Hydrazinyl Derivatives with Heterocyclic Cores
Compound Class Core Structure Bioactivity References
4-Phenyl-4H-1,2,4-triazole-3-thiols Triazole-thiol Antimicrobial activity against resistant pathogens; synthesized via microwave-assisted cyclization.
4-(Cyclopentenylamino)-4H-1,2,4-triazole-3-thiols Triazole-thiol with cyclopentenylamino group Inhibit SARS-CoV-2 protease (IC₅₀ values in µM range).
Thiazole-hydrazinyl derivatives Thiazole core Broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli).

Key Insights :

  • Core Heterocycles : Triazole and thiazole cores enhance metabolic stability and binding affinity to microbial enzymes .
  • Biological Performance: Chlorinated derivatives (e.g., 4-Cl-phenyl) show superior activity compared to non-halogenated analogs, likely due to increased membrane penetration .

Key Insights :

  • Microwave irradiation reduces side reactions and improves scalability for industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.